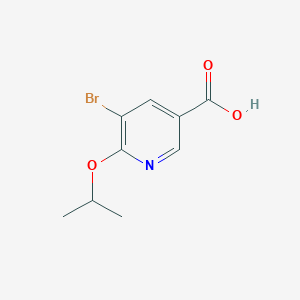

5-Bromo-6-isopropoxynicotinic acid

Descripción general

Descripción

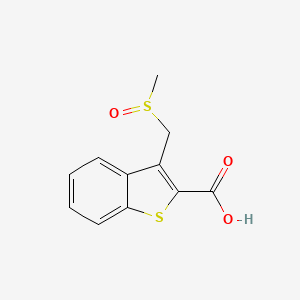

5-Bromo-6-isopropoxynicotinic acid, also known as 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid, is a chemical compound with the molecular weight of 260.09 . It is used in laboratory settings .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Aplicaciones Científicas De Investigación

Electrocatalytic Synthesis Applications

Electrocatalytic processes leveraging 5-Bromo-6-isopropoxynicotinic acid and its derivatives have been explored for the synthesis of valuable chemical compounds. For instance, the electrochemical reduction of 2-amino-5-bromopyridine in the presence of CO2 has been investigated, showing the potential for the electrosynthesis of 6-aminonicotinic acid under mild conditions. This process demonstrates a remarkable electrocatalytic effect when using a silver electrode, highlighting an innovative method for the synthesis of 6-aminonicotinic acid with fairly good yields in specific solvents (Gennaro et al., 2004). Similarly, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrated a high selectivity and yield for 6-aminonicotinic acid, showcasing an environmentally friendly and efficient method for compound synthesis (Feng et al., 2010).

Chemical Synthesis of Precursors

Research into the synthesis of chemical precursors from derivatives of this compound has shown promise. For example, 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens was used for the synthesis of 2,5-dihydroxypyridine, a precursor for 5-aminolevulinic acid, indicating a potential for applications in plant growth, herbicides, and cancer therapy (Nakano et al., 1999). Additionally, bromination of 2-hydroxynicotinic acid provides a method for producing 5-bromo-2-hydroxynicotinic acid, a compound useful for further chemical synthesis, demonstrating an effective and safe procedure for obtaining high yields of pure product (Haché et al., 2002).

Bioconjugate Synthesis for Radiolabeling

The synthesis and evaluation of analogues of HYNIC (6-hydrazinonicotinic acid), a bifunctional technetium-binding ligand used for radiolabeling bioconjugates with Tc-99m, highlight the role of derivatives of this compound in the development of diagnostic and therapeutic agents. Research on new isomers of HYNIC indicates their potential for efficient capture of technetium, a critical aspect in the development of radiopharmaceuticals (Meszaros et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-6-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPIWLDXHFEDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)

![5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525949.png)

![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)

![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)